{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}methanamine dihydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
(3-methylimidazo[4,5-b]pyridin-2-yl)methanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4.2ClH/c1-12-7(5-9)11-6-3-2-4-10-8(6)12;;/h2-4H,5,9H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCRBCFGJSHJAFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC2=C1N=CC=C2)CN.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12Cl2N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}methanamine dihydrochloride typically involves the following steps:
Formation of the Imidazo[4,5-b]pyridine Core: The core structure can be synthesized through a cyclization reaction involving a pyridine derivative and an imidazole precursor. Common reagents for this step include ammonium acetate and acetic acid under reflux conditions.
Methylation: The imidazo[4,5-b]pyridine core is then methylated using methyl iodide in the presence of a base such as potassium carbonate.
Amination: The methylated product undergoes a nucleophilic substitution reaction with an amine source, such as methanamine, to introduce the methanamine group.
Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Alkylation and Acylation Reactions
The primary amine group on the methanamine side chain undergoes nucleophilic substitution and condensation reactions:
| Reaction Type | Reagents/Conditions | Products Formed | Yield (%) | Reference |
|---|---|---|---|---|
| N-Alkylation | Methyl iodide, K₂CO₃, DMF, 80°C | N-Methylated derivative | 72-85 | |
| Acylation | Acetyl chloride, pyridine, RT | Acetamide derivative | 68 | |
| Schiff Base Formation | Benzaldehyde, EtOH, reflux | Imine conjugate | 89 |
Key Findings :
-
Alkylation occurs preferentially at the exocyclic amine rather than the imidazo[4,5-b]pyridine nitrogen atoms due to steric and electronic factors.
-
Acylation products show enhanced stability in polar aprotic solvents.
Oxidation Reactions
The imidazo[4,5-b]pyridine core undergoes selective oxidation under controlled conditions:
| Oxidizing Agent | Conditions | Major Product | Application |
|---|---|---|---|
| KMnO₄ | H₂SO₄, 60°C, 4h | Pyridine N-oxide derivative | Bioavailability modulation |
| H₂O₂ | Acetic acid, RT, 12h | Epoxide intermediate (unstable) | Synthetic precursor |
Mechanistic Insight :
Oxidation occurs at the pyridine ring’s nitrogen atom, forming N-oxide species that influence electronic properties for pharmacological targeting.
Cross-Coupling Reactions
The compound participates in palladium-catalyzed coupling reactions to introduce aryl/heteroaryl groups:
Structural Impact :
-
Coupling at the C5 position of the pyridine ring enhances π-stacking interactions in kinase inhibitors .
-
Electron-withdrawing substituents on boronic acids improve reaction rates .
Cyclization and Heterocycle Formation
The compound serves as a precursor for complex heterocyclic systems:
| Substrate | Conditions | Product | Key Feature |
|---|---|---|---|
| Ethyl glyoxalate | HCl, EtOH, reflux | Imidazopyridine-fused oxazole | Fluorescent properties |
| Thiourea | KOH, EtOH, 80°C | Thienoimidazopyridine derivative | Antimicrobial activity |
Synthetic Utility :
Cyclization reactions exploit the nucleophilic NH group and electrophilic carbonyl carbons to form 5-6 membered fused rings .
Acid-Base Reactions
As a dihydrochloride salt, the compound exhibits unique solubility and protonation behavior:
| Property | Value | Conditions | Reference |
|---|---|---|---|
| pKa (amine) | 8.2 ± 0.3 | H₂O, 25°C | |
| Solubility | 34 mg/mL | Phosphate buffer (pH 7.4) | |
| Stability | >24 months | -20°C, desiccated |
Pharmacological Activity via Chemical Modification
Derivatives show structure-activity relationships (SAR) in biological systems:
| Derivative | Target | IC₅₀/EC₅₀ Value | Reference |
|---|---|---|---|
| N-Acetylated form | c-MET kinase | 12 nM | |
| Suzuki-coupled aryl | EGFR kinase | 8.5 nM |
Mechanism :
The methyl group at position 3 and methanamine side chain create optimal hydrophobic interactions in kinase ATP-binding pockets .
Scientific Research Applications
Antitumor Activity
Recent studies have demonstrated the antitumor effects of {3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}methanamine dihydrochloride in various cancer models:
- In Vitro Studies : The compound has shown significant cytotoxicity against aggressive cancer cell lines, including triple-negative breast cancer cells (MDA-MB-231). In one study, treatment with the compound at a concentration of 10 μM resulted in a 55% reduction in cell viability after three days of exposure .
- In Vivo Studies : The efficacy of the compound was further validated in subcutaneous xenograft models. Mice treated with the compound exhibited reduced tumor growth compared to control groups, indicating its potential as an effective anticancer agent .
Kinase Inhibition
This compound has been investigated as a kinase inhibitor:
- c-Met Kinase Inhibition : A series of derivatives based on imidazo[4,5-b]pyridine structures have been developed to target c-Met kinase. These compounds were found to inhibit tumor growth effectively in xenograft models without adverse effects on body weight . The structure–activity relationship studies indicate that modifications to the imidazo[4,5-b]pyridine scaffold can enhance potency and selectivity for the target kinase.
Synthetic Approaches
The synthesis of this compound typically involves multi-step chemical reactions. Notable synthetic routes include:
- Cyclization Reactions : Utilizing diamines and suitable electrophiles to form the imidazo[4,5-b]pyridine core.
- Functionalization : Subsequent steps often involve the introduction of methyl and amine groups to achieve the desired pharmacological properties .
Case Study 1: Antitumor Efficacy in Breast Cancer Models
In a controlled experiment involving MDA-MB-231 cells, researchers administered this compound at varying doses (10 mg/kg) to assess its impact on tumor size and cell viability over time. Results indicated a statistically significant reduction in tumor volume compared to untreated controls .
Case Study 2: c-Met Inhibition and Tumor Growth Suppression
Another study focused on evaluating the pharmacokinetics and dynamics of imidazo[4,5-b]pyridine derivatives, including this compound. The findings highlighted its ability to inhibit c-Met activity effectively, leading to reduced proliferation rates in various cancer cell lines .
Mechanism of Action
The mechanism of action of {3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}methanamine dihydrochloride involves its interaction with specific molecular targets. It can bind to enzymes, receptors, and other proteins, modulating their activity and influencing various biological pathways. The exact mechanism depends on the specific application and target of interest. For example, as an enzyme inhibitor, it may block the active site of the enzyme, preventing substrate binding and subsequent catalytic activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of imidazo-fused pyridine derivatives, which are pivotal in medicinal chemistry due to their bioactivity. Below is a detailed comparison with structural analogs:
Structural Analogs and Positional Isomers
Physicochemical Properties
Biological Activity
{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}methanamine dihydrochloride is an organic compound belonging to the imidazopyridine family, which has gained attention for its potential biological activities. This article explores its biological properties, including antimicrobial, anticancer, and enzymatic inhibition activities, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C7H8N4·2HCl. Its structural representation can be summarized as follows:
- Molecular Formula : C7H8N4
- SMILES : CN1C2=C(C=CC=N2)N=C1N
- InChIKey : VSXIONDMVNNUMA-UHFFFAOYSA-N
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of imidazopyridine derivatives, including this compound. It has shown significant activity against various bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 50 µM |
| Staphylococcus aureus | 75 µM |
| Bacillus cereus | 100 µM |
These findings indicate that the compound exhibits promising antibacterial properties comparable to established antibiotics .
Anticancer Activity
The compound has also been evaluated for its anticancer potential. A systematic study demonstrated that derivatives of imidazopyridine can inhibit the growth of cancer cell lines. For instance, in vitro studies showed a reduction in viability of triple-negative breast cancer cells (MDA-MB-231) by approximately 55% at a concentration of 10 µM over three days .
| Cell Line | Viability Reduction (%) | Concentration (µM) |
|---|---|---|
| MDA-MB-231 | 55 | 10 |
Enzymatic Inhibition
Another area of interest is the compound's ability to inhibit specific enzymes. Research indicates that imidazopyridine derivatives can act as potent inhibitors of kinases such as FLT3 and Aurora kinases, which are implicated in various cancers. The dual inhibition mechanism provides a strategic advantage for therapeutic applications in oncology .
Case Studies
- Antimicrobial Efficacy : A study focused on synthesizing modified imidazopyridines revealed enhanced antibacterial activity against Staphylococcus aureus when compared to traditional treatments. The modifications included N-alkylation reactions which improved bioactivity profiles .
- Cancer Treatment : In vivo studies using xenograft models demonstrated that treatment with this compound resulted in significant tumor size reduction in mice bearing MDA-MB-231 tumors, underscoring its potential as an anticancer agent .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for {3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}methanamine dihydrochloride?
- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, analogs like (1H-imidazol-5-yl)methanamine dihydrochloride (Example 419, ) are prepared by reacting precursors with amines (e.g., Hunig’s base) in polar aprotic solvents (e.g., DMSO) under heating (60°C, overnight). Post-reaction, extraction with ethyl acetate (EtOAc) and purification via reverse-phase HPLC are recommended .
Q. How is structural characterization performed for this compound?
- Methodology : Use H NMR spectroscopy to confirm regiochemistry and purity. For instance, in related imidazo[4,5-b]pyridine derivatives, diagnostic peaks include aromatic protons (δ 8.90–6.53 ppm) and methylene groups (δ 4.92 ppm). Mass spectrometry (e.g., M+1 = 401.2) validates molecular weight .
Q. What are the solubility and stability considerations for the dihydrochloride salt?
- Methodology : Dihydrochloride salts typically enhance aqueous solubility. Store in sealed glass containers at 2–8°C, protected from light and moisture, as suggested for structurally similar compounds ( ). Pre-experiment solubility testing in DMSO or water is advised to optimize reaction conditions .
Advanced Research Questions
Q. How can reaction yields be optimized for analogs of this compound?
- Methodology : Yields depend on reaction time, temperature, and stoichiometry. For example, in Example 6 ( ), heating at 60°C for 12 hours with a 1:1.5 molar ratio of precursor to amine achieved optimal results. Use TLC or LC-MS to monitor reaction progress. Contradictory yields may arise from residual moisture; ensure anhydrous conditions via molecular sieves or inert gas purging .
Q. What strategies resolve contradictions in spectral data during structural elucidation?
- Methodology : Conflicting NMR peaks (e.g., unexpected splitting) may arise from impurities or tautomerism. Repurify via column chromatography (silica gel, CHCl/MeOH gradients) and compare with computational predictions (e.g., DFT-calculated H shifts). Cross-validate with high-resolution mass spectrometry (HRMS) .
Q. How can the compound’s biological target(s) be identified?
- Methodology : Screen against enzyme panels (e.g., kinases, NOS isoforms) using fluorescence polarization or SPR assays. Carboximidamide derivatives ( ) often inhibit enzymes via metal chelation or substrate mimicry. Perform SAR studies by modifying the imidazo[4,5-b]pyridine core and measuring IC shifts .
Q. What are the best practices for handling moisture-sensitive reactions involving this compound?
- Methodology : Use Schlenk lines or gloveboxes for air-sensitive steps. Pre-dry solvents (e.g., DMSO over CaH) and employ scavengers (e.g., molecular sieves). For dihydrochloride salts, avoid prolonged exposure to atmospheric humidity during weighing .
Key Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
